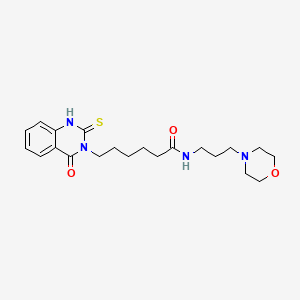

![molecular formula C10H7F3LiNO2 B2769269 Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate CAS No. 2551118-29-5](/img/structure/B2769269.png)

Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

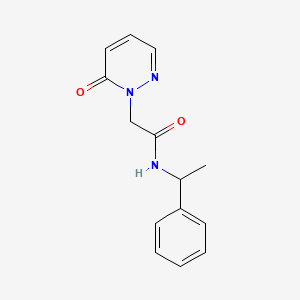

“Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 2551118-29-5 . It has a molecular weight of 237.11 and its IUPAC name is lithium 1- (5- (trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F3NO2.Li/c11-10(12,13)6-1-2-7(14-5-6)9(3-4-9)8(15)16;/h1-2,5H,3-4H2,(H,15,16);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the presence of any charges.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用

Biphasic Oncogenic Properties

Lithium chloride (LiCl), a compound related to lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate, shows biphasic oncogenic properties in human breast cancer cells (MCF-7). At lower concentrations, it promotes cell survival by inhibiting apoptosis, regulating key proteins involved in cell survival pathways. Conversely, at higher concentrations, LiCl induces apoptosis, highlighting its dose-dependent effects on cancer cells (Suganthi et al., 2012).

Ionic Liquids and Electrolytes

Lithium salts, including those similar to lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate, find extensive applications in ionic liquids and electrolytes, offering potential benefits for energy storage systems. For instance, lithium salts mixed with ionic liquids exhibit high conductivity and stability, making them suitable for use in lithium-ion batteries and other electrochemical applications (McFarlane et al., 2000).

Lithium Solvation and Transport

The solvation and transport properties of lithium ions in ionic liquid/lithium salt mixtures have been explored, with studies indicating that these mixtures can significantly enhance the performance of lithium-based electrolytes. This enhancement is crucial for the development of high-efficiency, safe, and durable lithium-ion batteries (Li et al., 2012).

Enhanced Electrolyte Compatibility

Research on lithium bis(fluorosulfonyl)imide (LiFSI) in specific ionic liquids, such as 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR14TFSI), shows compatibility with graphite anodes at elevated temperatures. This compatibility is vital for achieving good cyclability and efficiency in lithium-ion batteries, emphasizing the importance of selecting appropriate lithium salts and ionic liquids for specific applications (Nádherná et al., 2011).

Molecular Dynamics of Lithium-Doped Electrolytes

Molecular dynamics simulations of lithium-doped ionic liquids provide insights into the structural and transport properties of these complex systems. Such studies help in understanding the solvation dynamics of lithium ions, which is critical for designing more efficient electrolytes for lithium-ion batteries (Ray et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

特性

IUPAC Name |

lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2.Li/c11-10(12,13)6-1-2-7(14-5-6)9(3-4-9)8(15)16;/h1-2,5H,3-4H2,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLQHXMAECXBFS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC1(C2=NC=C(C=C2)C(F)(F)F)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3LiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

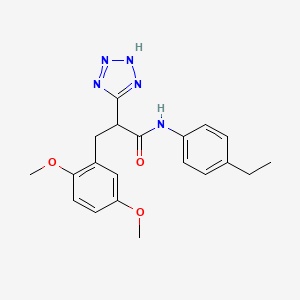

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2769186.png)

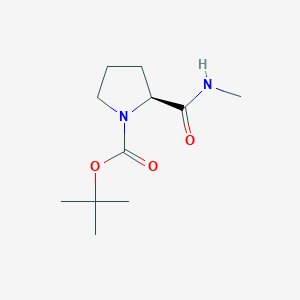

![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)

![1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2769197.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)

![N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide](/img/structure/B2769202.png)

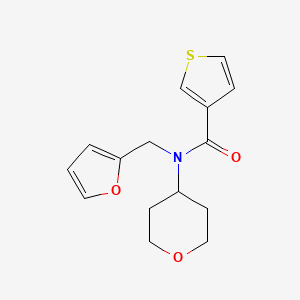

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2769209.png)